1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940008
InChI: InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3
SMILES:
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC15940008

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine -

Specification

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine
Standard InChI InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3
Standard InChI Key IEIXQSLFUHBNRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCCCCC2)CNC

Introduction

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound characterized by its unique molecular structure, which combines a pyridine ring with an azepane moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both the azepane and pyridine rings contributes to its interesting chemical properties and biological activities.

Synthesis and Reaction Conditions

The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves several key steps, requiring careful optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize side reactions. Common solvents include dimethylformamide, which facilitates nucleophilic attacks during synthesis.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

  • Reduction: Using lithium aluminum hydride or similar reducing agents to convert functional groups.

  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups onto the azepane or pyridine rings.

Biological Activities and Applications

The mechanism of action for this compound involves its ability to interact with specific biological targets. The azepane and pyridine components enable binding to various receptors and enzymes, potentially modulating their activity. This compound may function as an agonist or antagonist depending on the target site within biochemical pathways.

Applications Table

Application AreaDescription
ChemistryServes as a versatile building block for synthesizing more complex organic molecules.
BiologyInvestigated for potential use as a ligand in biochemical assays due to its ability to interact with biological macromolecules.
MedicineExplored for therapeutic properties, including applications in drug development targeting specific diseases.
IndustryUtilized in developing new materials with tailored chemical properties for various applications.

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